Comparative Reactivity in Maillard Reaction Models: Lys-Thr-Gly vs. Lys-Ser-Gly and Lys-Ala-Gly
In a comparative study of peptide-bound pyrraline formation, the tripeptide Lys-Thr-Gly exhibited intermediate reactivity when heated with glucose, generating lower levels of the advanced glycation end-product pyrraline compared to peptides with hydrophobic residues (e.g., Lys-Leu-Gly, Lys-Ile-Gly) but higher levels compared to peptides with smaller or more polar residues like Lys-Ser-Gly and Lys-Ala-Gly [1]. This provides a quantitative reactivity rank for researchers modeling Maillard processes.
| Evidence Dimension | Peptide-Bound Pyrraline Formation (Relative Reactivity Rank) |
|---|---|
| Target Compound Data | Reactivity rank: 4th out of 7 tripeptides tested (Lys-Thr-Gly) |
| Comparator Or Baseline | Lys-Ser-Gly (ranked 5th) and Lys-Ala-Gly (ranked 6th); Lys-Leu-Gly (ranked 1st, highest) as baseline for max reactivity. |
| Quantified Difference | Lys-Thr-Gly is less reactive than Lys-Leu-Gly but more reactive than Lys-Ser-Gly and Lys-Ala-Gly under identical conditions. |
| Conditions | Heating peptides with glucose from 60 °C to 220 °C for up to 65 minutes in a model Maillard reaction system. |
Why This Matters
This reactivity rank is crucial for selecting the correct peptide model in food science and nutritional studies where the rate of glycation product formation is a key variable.
- [1] Zhai, H., et al. Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides. Molecules, 2016, 21(4), 463. (Accessed via PubMed Central). View Source
